Cas no 51670-27-0 (2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid)

2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid is a structurally distinct naphthalene-derived compound featuring a chloro-fluoro substitution pattern and an anthranilic acid moiety. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of both halogen and carboxylic acid functional groups enhances its reactivity in cross-coupling and condensation reactions, facilitating the synthesis of complex heterocyclic systems. Its well-defined molecular structure ensures consistent performance in research applications, while its stability under standard conditions allows for convenient handling and storage. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships.
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid structure
51670-27-0 structure
Product name:2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
CAS No:51670-27-0
MF:C17H11ClFNO2
MW:315.726146936417
CID:3167618
PubChem ID:84819839

2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-CHLORO-4-FLUORONAPHTHALEN-1-YL)AMINO]BENZOIC ACID
    • 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoicacid
    • 51670-27-0
    • 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
    • Inchi: InChI=1S/C17H11ClFNO2/c18-13-9-14(19)10-5-1-2-6-11(10)16(13)20-15-8-4-3-7-12(15)17(21)22/h1-9,20H,(H,21,22)
    • InChI Key: KHFILUQKGCCLPJ-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=CC(=C2NC3=CC=CC=C3C(=O)O)Cl)F

Computed Properties

  • Exact Mass: 315.0462344Da
  • Monoisotopic Mass: 315.0462344Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 49.3Ų

2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM140278-1g
2-((2-chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
51670-27-0 95%
1g
$*** 2023-05-30
Crysdot LLC
CD12066085-1g
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
51670-27-0 95+%
1g
$1152 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1737195-1g
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
51670-27-0 98%
1g
¥7677.00 2024-05-10
Alichem
A219006518-1g
2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
51670-27-0 95%
1g
$979.65 2023-09-01
Chemenu
CM140278-1g
2-((2-chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid
51670-27-0 95%
1g
$1086 2021-08-05

Additional information on 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid

2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic Acid: A Comprehensive Overview of Its Properties and Applications

2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid (CAS No. 51670-27-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique naphthalene and benzoic acid backbone, exhibits intriguing chemical properties that make it a valuable intermediate in various synthetic applications. Its molecular structure, which includes a chloro and fluoro substitution, contributes to its reactivity and potential utility in drug discovery and development.

The synthesis of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid typically involves multi-step organic reactions, including amination and carboxylation processes. Researchers have explored its role as a building block for more complex molecules, particularly in the design of pharmaceutical intermediates. Its structural features, such as the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups, make it a versatile candidate for further chemical modifications.

One of the most notable applications of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid is in the development of anti-inflammatory and anticancer agents. Recent studies have highlighted its potential as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways. For instance, its naphthalene core has been linked to enhanced binding affinity in certain biological targets, making it a promising candidate for further pharmacological exploration.

In addition to its medicinal applications, 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid has found use in material science. Its ability to form stable complexes with metals has been investigated for applications in organic electronics and catalysis. The compound's fluorescence properties have also been studied, suggesting potential uses in sensors and imaging technologies.

The market demand for 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid has been steadily increasing, driven by its versatility in research and industrial applications. Suppliers and manufacturers are focusing on optimizing its synthesis to meet the growing needs of the pharmaceutical and chemical industries. Recent advancements in green chemistry have also prompted the development of more sustainable production methods for this compound, aligning with global trends toward environmentally friendly practices.

Researchers and industry professionals frequently search for information on the synthesis, properties, and applications of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid. Common queries include its solubility, stability, and reactivity under various conditions. Addressing these questions is essential for optimizing its use in laboratory and industrial settings. Additionally, the compound's safety profile and handling precautions are critical considerations for those working with it.

Looking ahead, the future of 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid appears promising, with ongoing research exploring its potential in novel therapeutic and technological applications. Its unique structural attributes and functional groups continue to inspire innovations across multiple disciplines. As the scientific community delves deeper into its capabilities, this compound is likely to remain a focal point in the advancement of organic chemistry and drug development.

In summary, 2-((2-Chloro-4-fluoronaphthalen-1-yl)amino)benzoic acid (CAS No. 51670-27-0) is a multifaceted compound with significant potential in both medicinal and material sciences. Its distinctive chemical properties and broad applicability make it a valuable asset for researchers and industries alike. By staying informed about the latest developments and trends, professionals can leverage this compound to drive innovation and address pressing challenges in their respective fields.

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